molecular formula C14H22N4S B2505588 N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide CAS No. 905479-27-8

N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide

Cat. No.: B2505588
CAS No.: 905479-27-8
M. Wt: 278.42
InChI Key: BCUZSGZBBOSQEB-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide typically involves the reaction of 4-(pyridin-2-yl)piperazine with butan-2-yl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the pyridine moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbamide: Similar structure but with a carbamide group instead of a carbothioamide group.

    N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carboxamide: Contains a carboxamide group instead of a carbothioamide group.

    N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioate: Features a carbothioate group instead of a carbothioamide group.

Uniqueness

N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the carbothioamide group, in particular, can influence the compound’s interaction with biological targets and its overall stability.

Biological Activity

N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide, with the CAS number 905479-27-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC14H22N4S
Molecular Weight278.42 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The piperazine moiety is known to confer significant pharmacological properties, while the pyridine ring enhances solubility and bioavailability.

  • Inhibition of Enzymes : The compound has been shown to inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroids. For instance, analogs related to this compound have demonstrated inhibitory effects on CYP51 and CYP5122A1, enzymes involved in sterol biosynthesis in Leishmania species, indicating potential applications in treating parasitic infections .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its structural similarity to known antimicrobial agents suggests it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
  • Anticancer Potential : Research indicates that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Case Study 1: Antiparasitic Activity
    • A study screened various piperazine derivatives for activity against Leishmania donovani. Compounds similar to this compound showed selective inhibition of promastigote growth with IC50 values in the low micromolar range, suggesting a promising lead for further development .
  • Case Study 2: Anticancer Properties
    • In vitro assays demonstrated that certain derivatives could inhibit the proliferation of human cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction. These findings highlight the potential for developing new anticancer therapies based on this scaffold .
  • Case Study 3: Antimicrobial Efficacy
    • A comparative study evaluated the antimicrobial efficacy of several piperazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyridine ring significantly enhanced antibacterial activity, positioning this compound as a candidate for further exploration .

Properties

IUPAC Name

N-butan-2-yl-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4S/c1-3-12(2)16-14(19)18-10-8-17(9-11-18)13-6-4-5-7-15-13/h4-7,12H,3,8-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUZSGZBBOSQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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